molecular formula C16H20N2O4S B2580266 (Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-08-4

(Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2580266
CAS No.: 865200-08-4
M. Wt: 336.41
InChI Key: CIHIZDQNPWBGBZ-ICFOKQHNSA-N
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Description

(Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and biological research. The compound's structure, featuring a benzothiazole core and a pivaloylimino group, is engineered to interact with various biological targets. This structural motif is common in compounds explored for a range of biological activities; similar benzothiazole and indole derivatives have been investigated for their antimicrobial, antiviral, and anti-inflammatory properties, providing a strong rationale for its research potential . Its defined stereochemistry (Z-configuration) and methoxy substituent are critical for its specific binding affinity and mechanism of action, which may include enzyme inhibition or receptor modulation. Researchers can utilize this compound as a key intermediate or a novel pharmacophore in developing new therapeutic agents or as a probe to study biochemical pathways. It is supplied strictly for research purposes in laboratory settings.

Properties

IUPAC Name

methyl 2-[2-(2,2-dimethylpropanoylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-16(2,3)14(20)17-15-18(9-13(19)22-5)11-7-6-10(21-4)8-12(11)23-15/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHIZDQNPWBGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps. One common method starts with the preparation of the benzo[d]thiazole core. This can be achieved by treating 2-mercaptoaniline with an acid chloride, such as pivaloyl chloride, under acidic conditions. The resulting intermediate is then reacted with methyl 2-bromoacetate in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzo[d]thiazole core with several analogues, but differences in substituents critically alter physicochemical and biological properties:

Compound Name Substituents (Position) Key Structural Features Reference
(Z)-Methyl 2-(6-methoxy-2-(pivaloylimino)... 6-OCH₃, 2-pivaloylimino, 3-methyl ester Bulky tert-butyl group, Z-configuration Target
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3-yl)acetate (8g) 4-Ph, 2-oxo, 3-ethyl ester Electron-withdrawing oxo group, phenyl substitution
(Z)-Ethyl 2-(2-((4-nitrobenzoyl)imino)... 2-(4-nitrobenzoylimino), 3-ethyl ester Strong electron-withdrawing nitro group
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3-yl)-2-cyanoacetate 2-indole, 3-cyanoacetate Indole moiety, cyano group
  • Methoxy (Position 6): Enhances electron density on the benzothiazole ring, contrasting with electron-withdrawing groups (e.g., nitro in ) that may stabilize reactive intermediates. Ester vs. Cyanoacetate: The methyl ester in the target compound offers lower polarity compared to cyanoacetate derivatives, influencing solubility and metabolic stability .

Physicochemical Properties

  • Hydrogen Bonding and Crystallinity: The target compound’s pivaloylimino group may hinder hydrogen bonding compared to amino-thiazole derivatives (e.g., in ), which exhibit extensive N–H···O/N interactions stabilizing crystal lattices. Methyl esters (as in the target) show weaker intermolecular interactions than ethyl or benzyl esters, affecting melting points and solubility .
  • Spectroscopic Data: ¹H NMR: The methoxy group in the target compound resonates near δ 3.8–4.0 ppm, distinct from phenyl (δ 7.2–7.5) or nitrobenzoyl (δ 8.0–8.5) substituents in analogues . IR: A strong C=O stretch (~1700 cm⁻¹) for the ester group is common across analogues, but the pivaloylimino group introduces additional carbonyl peaks (~1650 cm⁻¹) .

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